2-Acetyl-1-pyrroline

Flavor Chemistry Sensory Science Analytical Chemistry

2-Acetyl-1-pyrroline (2AP) is the irreplaceable aroma standard for fragrant rice authentication and sensory reconstitution. With an odor detection threshold of 0.02 ng/L in air—the lowest among all food aroma compounds—it serves as the definitive chemical marker for Basmati and Jasmine rice authenticity verification via HS-SPME-GC-MS/MS (LOQ 0.4 ng/g). Generic substitution with 2-acetylpyridine or 2-acetylthiazole is scientifically invalid: their odor thresholds differ by orders of magnitude, and structural homologs (e.g., 2-butanoyl-1-pyrroline) exhibit up to 100,000-fold threshold elevation while losing the characteristic popcorn note entirely. 2AP achieves a flavor dilution factor of up to 4096 in rice aleurone; sensory omission experiments confirm statistically significant loss of popcorn-like character upon its removal. Procure high-purity 2AP and its deuterated analog (2AP-d₂) for stable isotope dilution assays (SIDA). Due to inherent chemical instability under ambient conditions, specialized cold-chain handling and inert-atmosphere storage are mandatory.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 85213-22-5
Cat. No. B057270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-1-pyrroline
CAS85213-22-5
Synonyms1-(3,4-Dihydro-2H-pyrrol-5-yl)ethanone;  2-Acetyl-4,5-dihydro-3H-pyrrole
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=NCCC1
InChIInChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-4H2,1H3
InChIKeyDQBQWWSFRPLIAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1.2 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in water
Soluble (in ethanol)

2-Acetyl-1-pyrroline (CAS 85213-22-5) Technical Profile and Procurement Significance


2-Acetyl-1-pyrroline (2AP) is a five-membered nitrogen-containing heterocyclic aroma compound (C₆H₉NO, MW 111.14) that is widely recognized as the primary character-impact compound responsible for the popcorn-like aroma of fragrant rice varieties (e.g., Basmati, Jasmine), pandan leaf, and baked bread crust . It possesses one of the lowest known odor detection thresholds among all food aroma compounds—measured at 0.02 ng/L in air and 0.1 μg/L in water —which translates to exceptional olfactory potency at trace concentrations.

Why 2-Acetyl-1-pyrroline Cannot Be Replaced by Generic Roasty Aroma Compounds


Generic substitution among α-acetyl-N-heterocyclic aroma compounds is scientifically invalid due to vast differences in olfactory potency and quality. While compounds such as 2-acetylpyridine or 2-acetylthiazole share the 'roasty' descriptor, their odor detection thresholds can differ from 2-acetyl-1-pyrroline (2AP) by orders of magnitude . Additionally, structural homologs with extended acyl chains (e.g., 2-butanoyl-1-pyrroline, 2-hexanoyl-1-pyrroline) exhibit threshold elevations of up to 100,000-fold and lose the characteristic popcorn-like note entirely . Consequently, interchange in analytical reference standards, sensory research, or flavor formulations will produce quantitatively and qualitatively divergent outcomes, undermining experimental reproducibility and product authenticity.

2-Acetyl-1-pyrroline Quantitative Differentiation Evidence vs. Closest Analogs


Odor Detection Threshold Comparison: 2-Acetyl-1-pyrroline vs. Structural Homologs and In-Class Analogs

2-Acetyl-1-pyrroline (2AP) exhibits an odor detection threshold in air of 0.02 ng/L . While the immediate homolog 2-propionyl-1-pyrroline shares this threshold value , extending the acyl chain to 2-butanoyl-1-pyrroline or 2-hexanoyl-1-pyrroline increases the odor threshold by a factor of approximately 100,000 (10⁵) . Furthermore, the aromatic analog 2-acetylpyridine possesses a substantially higher threshold of approximately 10 μg/L (air) , underscoring the unique olfactory potency conferred by the 2AP core structure.

Flavor Chemistry Sensory Science Analytical Chemistry

Aroma Potency in Food Matrices: Flavor Dilution (FD) Factor Superiority

In a comprehensive aroma extract dilution analysis (AEDA) of thermally processed prawns, 2-acetyl-1-pyrroline was assigned the highest flavor dilution (FD) factor among all identified odorants, significantly exceeding that of its in-class analog 2-acetylthiazole (FD 64) and the aromatic analog 2-acetylpyridine (FD 16) . In cooked rice aleurone layer, 2AP exhibited an FD factor of 4096 , demonstrating its consistent dominance across diverse food systems.

Aroma Extract Dilution Analysis GC-Olfactometry Food Chemistry

Analytical Method Performance: HS-SPME-GC-MS/MS Quantification Limits

The quantitative analysis of 2-acetyl-1-pyrroline (2AP) using a validated stable isotope dilution assay (SIDA) with HS-SPME-GC-PCI-MS/MS achieved a limit of detection (LOD) of 0.1 ng/g and a limit of quantification (LOQ) of 0.4 ng/g in rice matrices . This method provides a linear range spanning 5.9–779 ng with R² = 0.9989, enabling precise quantification at or below the sensory threshold level. In contrast, direct HS-SPME-GC-MS methods for structurally related analogs like 2-acetylpyridine typically exhibit higher LODs (e.g., 5–10 ng/g) due to reduced MS response factors , making the SIDA approach with deuterated 2AP internal standard uniquely suited for trace-level authenticity assessment.

Analytical Chemistry Method Validation Quality Control

Optimal Procurement-Driven Application Scenarios for 2-Acetyl-1-pyrroline


Authenticity Testing and Quality Control of Premium Aromatic Rice

Given the established HS-SPME-GC-MS/MS method achieving an LOQ of 0.4 ng/g , 2-acetyl-1-pyrroline (2AP) serves as the definitive chemical marker for verifying the authenticity of Basmati, Jasmine, and other fragrant rice varieties. Procurement of high-purity 2AP and its deuterated analog (2AP-d₂) is essential for laboratories conducting stable isotope dilution assays (SIDA) to differentiate genuine aromatic rice from adulterated or lower-value non-aromatic cultivars. The method's sensitivity allows detection of 2AP at levels well below the human sensory threshold, ensuring robust quality assurance.

Flavor Reconstitution and Sensory Omission Studies

The exceptionally high flavor dilution (FD) factor of 2-acetyl-1-pyrroline (up to 4096 in rice aleurone ) establishes it as a mandatory component in aroma reconstitution models for popcorn, bread crust, and cooked rice. In sensory omission experiments, the absence of 2AP results in a statistically significant loss of the characteristic popcorn-like note, whereas omission of 2-acetylpyridine or 2-acetylthiazole does not . Therefore, 2AP must be prioritized in procurement for any research program aiming to accurately recreate or modify the aroma profile of these food products.

Development of Controlled-Release Flavor Delivery Systems

The extreme odor potency (threshold 0.02 ng/L in air ) combined with the compound's inherent chemical instability under ambient conditions necessitates specialized formulation approaches. 2-Acetyl-1-pyrroline is the target analyte for developing stabilized precursors (e.g., ketal derivatives) and encapsulation technologies . Procurement of 2AP is required for calibrating release kinetics, validating encapsulation efficiency, and assessing the sensory performance of these advanced flavor delivery systems in baked goods and snack foods.

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